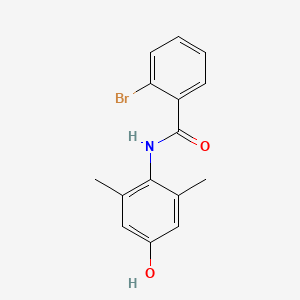

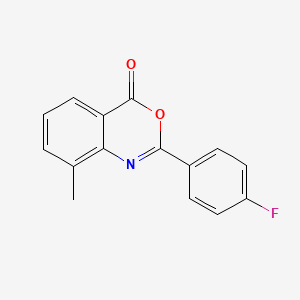

![molecular formula C14H19N7 B5570585 N-[2-(3,5-二甲基-1H-1,2,4-三唑-1-基)乙基]-5-乙基吡唑并[1,5-a]嘧啶-7-胺](/img/structure/B5570585.png)

N-[2-(3,5-二甲基-1H-1,2,4-三唑-1-基)乙基]-5-乙基吡唑并[1,5-a]嘧啶-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyrimidines often involves cyclization reactions and palladium-catalyzed coupling processes. A specific method for synthesizing compounds within this family, such as the title compound, could involve cyclization of appropriate precursors in the presence of nickel(II) nitrate, as demonstrated in the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine (Repich et al., 2017). This process likely involves forming inversion dimers through hydrogen bonding, facilitated by the specific functional groups present in the precursors.

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, reveals a complex arrangement of molecules crystallized from ethanol, displaying monoclinic symmetry and specific crystallographic parameters (Dolzhenko et al., 2011). Such analyses provide insights into the molecular geometry, intermolecular interactions, and the overall stability of the crystal structure.

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines undergo a variety of chemical reactions, including cyclization, condensation, and substitution reactions, leading to a wide range of derivatives with varied chemical properties. For instance, reactions involving aminoazoles with acetoacetic ester and aliphatic, aromatic, or heteroaromatic aldehyde can produce 7-substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines (Fedorova et al., 2003). These reactions are fundamental in modifying the chemical and physical properties of the resulting compounds.

科学研究应用

合成与化学性质

烯胺酮作为构建模块: 烯胺酮已被用作合成各种衍生物的关键中间体,包括取代吡啶衍生物、联吡唑、吡唑基异恶唑和[1,2,4]三唑并[4,3-a]嘧啶。这些化合物对人乳腺癌和肝癌细胞系表现出显着的细胞毒性作用 (Riyadh, 2011).

晶体结构分析: 已分析了相关化合物的晶体结构,例如 N-(4-氯苯基)-5,7-二甲基-1,2,4-三唑并[1,5-a]嘧啶-2-胺,显示通过氢键和 π 堆积相互作用形成反转二聚体 (Repich 等人,2017).

新型吡唑并嘧啶的合成: 已合成新型吡唑并嘧啶衍生物并评估其抗癌和抗 5-脂氧合酶活性。这些化合物对各种癌细胞系和 5-脂氧合酶抑制表现出有希望的细胞毒性作用 (Rahmouni 等人,2016).

生物和药物研究

15-脂氧合酶抑制剂: 已合成某些 5,5'-(乙烷-1,2-二基)双(3-((5-溴-6-甲基-2-叔氨基嘧啶-4-基)硫)-4H-1,2,4-三唑-4-胺)衍生物并评估为 15-脂氧合酶的潜在抑制剂,显示出显着的抑制活性 (Asghari 等人,2016).

磷酸二酯酶抑制活性: 已将一系列 6-苯基吡唑并[3,4-d]嘧啶酮鉴定为 cGMP 特异性 (V 型) 磷酸二酯酶的特异性抑制剂,具有有希望的酶促和细胞活性以及体内口服降压活性 (Dumaitre & Dodic, 1996).

属性

IUPAC Name |

N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N7/c1-4-12-9-14(21-13(18-12)5-6-16-21)15-7-8-20-11(3)17-10(2)19-20/h5-6,9,15H,4,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUROHLCQOWZJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=NN2C(=C1)NCCN3C(=NC(=N3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5570512.png)

![2-cyclopropyl-5-{[2-(3-fluorophenyl)azepan-1-yl]carbonyl}pyrimidin-4-ol](/img/structure/B5570521.png)

![3-nitro-N'-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]benzohydrazide](/img/structure/B5570554.png)

![4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5570559.png)

![4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570566.png)

![8-(3-ethoxypropanoyl)-2-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5570573.png)

![4-methyl-2-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5570588.png)

![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperidin-4-ol](/img/structure/B5570594.png)